4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
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Overview
Description
4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is an organic compound with a complex structure that includes an ethoxyphenyl group, a propylthio group, and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and subsequent reactions with propylthiol and other reagents under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)-2-oxo-6-(propylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
- 4-(2-Ethoxyphenyl)-2-oxo-6-(methylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
Uniqueness
4-(2-ethoxyphenyl)-2-oxo-6-(propylsulfanyl)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(2-ethoxyphenyl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-9-24-18-14(11-20)16(13(10-19)17(22)21-18)12-7-5-6-8-15(12)23-4-2/h5-8,13,16H,3-4,9H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSABLHXYGLDNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2OCC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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